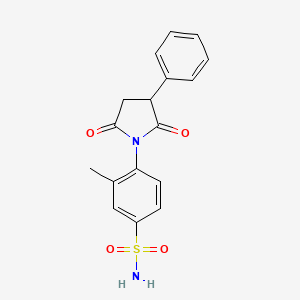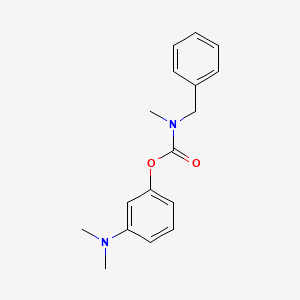![molecular formula C15H10Cl4N2O2 B14499269 N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide CAS No. 64820-65-1](/img/structure/B14499269.png)
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is a complex organic compound with a unique structure that includes an aminobenzoyl group, a chlorophenyl group, and a trichloroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The aminobenzoyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminobenzoyl chloride
- 4-Chloroaniline
- Trichloroacetyl chloride
Uniqueness
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
Eigenschaften
CAS-Nummer |
64820-65-1 |
|---|---|
Molekularformel |
C15H10Cl4N2O2 |
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
N-[2-(2-aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-5-6-12(21-14(23)15(17,18)19)10(7-8)13(22)9-3-1-2-4-11(9)20/h1-7H,20H2,(H,21,23) |
InChI-Schlüssel |
KCWJSNLAGQQGIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



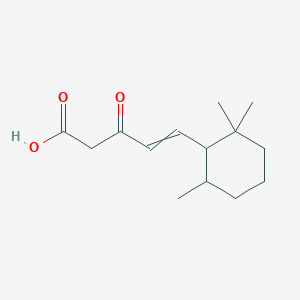
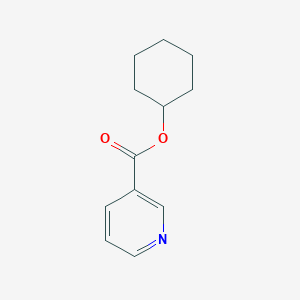
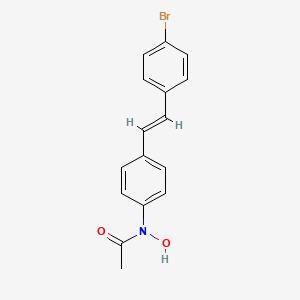
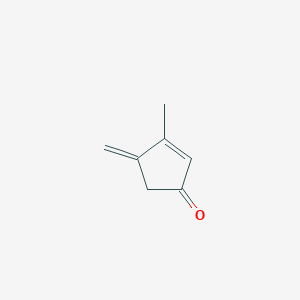
![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
